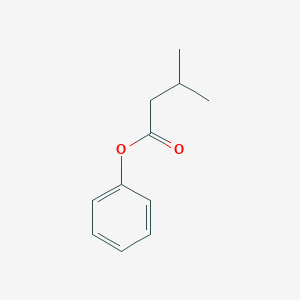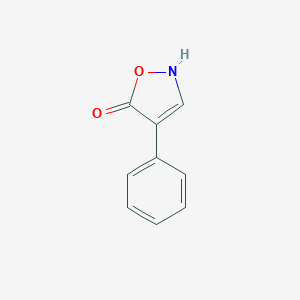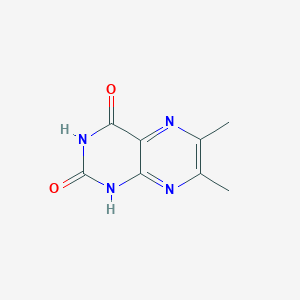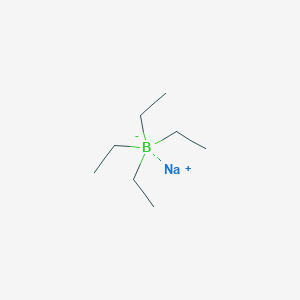
ethyl (E)-3,4,4-trimethylpent-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-3,4,4-trimethylpent-2-enoate, also known as Ethyl geranylacetate, is a colorless liquid with a fruity and floral odor. It is commonly used in the fragrance industry, and it is found in many perfumes, soaps, and cosmetics. In addition, it has been studied for its potential use in scientific research applications due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of ethyl (E)-3,4,4-trimethylpent-2-enoate geranylacetate is not fully understood, but it is believed to act on the GABA system, which is responsible for regulating anxiety and sleep. It is thought to enhance the binding of GABA to its receptors, resulting in an increase in the inhibitory neurotransmitter activity and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
In addition to its anxiolytic and sedative effects, ethyl (E)-3,4,4-trimethylpent-2-enoate geranylacetate has been shown to have antioxidant properties, which may be beneficial for the treatment of neurodegenerative diseases. It has also been found to have anti-inflammatory effects, which may be useful for the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl (E)-3,4,4-trimethylpent-2-enoate geranylacetate in lab experiments is its unique chemical properties, which make it a useful tool for studying the GABA system and its effects on anxiety and sleep. However, one limitation is its potential toxicity, which must be taken into consideration when conducting experiments.
Direcciones Futuras
There are several future directions for the study of ethyl (E)-3,4,4-trimethylpent-2-enoate geranylacetate, including further investigation of its mechanism of action, its potential use in the treatment of anxiety and sleep disorders, and its potential use in the treatment of neurodegenerative and inflammatory diseases. Additionally, research could focus on the development of safer and more effective methods for synthesizing ethyl (E)-3,4,4-trimethylpent-2-enoate geranylacetate.
Métodos De Síntesis
The synthesis of ethyl (E)-3,4,4-trimethylpent-2-enoate geranylacetate can be achieved through a variety of methods, including esterification, transesterification, and acylation. One of the most common methods is the esterification of geraniol and acetic acid in the presence of a catalyst, such as sulfuric acid, to yield ethyl (E)-3,4,4-trimethylpent-2-enoate geranylacetate.
Aplicaciones Científicas De Investigación
Ethyl (E)-3,4,4-trimethylpent-2-enoate geranylacetate has been studied for its potential use in scientific research applications, particularly in the field of neuroscience. It has been found to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders and sleep disorders.
Propiedades
Número CAS |
16812-82-1 |
|---|---|
Nombre del producto |
ethyl (E)-3,4,4-trimethylpent-2-enoate |
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
ethyl (E)-3,4,4-trimethylpent-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-6-12-9(11)7-8(2)10(3,4)5/h7H,6H2,1-5H3/b8-7+ |
Clave InChI |
CBUBTSAGSSBGGF-BQYQJAHWSA-N |
SMILES isomérico |
CCOC(=O)/C=C(\C)/C(C)(C)C |
SMILES |
CCOC(=O)C=C(C)C(C)(C)C |
SMILES canónico |
CCOC(=O)C=C(C)C(C)(C)C |
Sinónimos |
(E)-3,4,4-Trimethyl-2-pentenoic acid ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




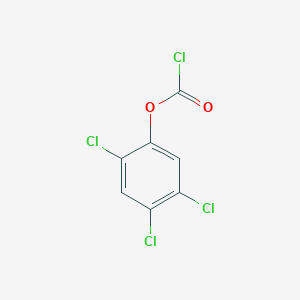

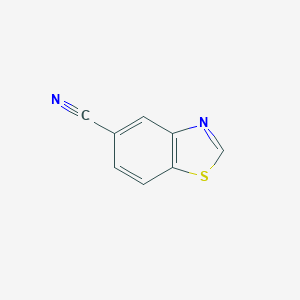

![2-[4-(2-[1,1'-Biphenyl]-4-ylvinyl)phenyl]benzoxazole](/img/structure/B96099.png)
